![molecular formula C19H16ClN5O B3012895 2-(3-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539815-20-8](/img/structure/B3012895.png)
2-(3-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide" is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class. These compounds are of significant interest due to their potential biological activities, which include interactions with various receptors such as adenosine receptors and serotonin receptors, as well as their potential antimicrobial properties and utility in the synthesis of other heteroaromatic compounds.
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives often involves multi-step reactions starting from chloro compounds and involving nucleophilic substitution by appropriate amines or other reactants. For example, the synthesis of 1,2,3-triazolo[4,5-d]pyrimidine derivatives bearing various amino substituents has been reported, which involves starting from 7-chloro compounds . Similarly, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines has been achieved, demonstrating the versatility of the triazolopyrimidine scaffold in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives can be characterized by various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and X-ray diffraction . These techniques allow for the confirmation of the synthesized structures and provide insight into the molecular conformations and potential binding modes within biological targets.
Chemical Reactions Analysis
Triazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, intramolecular cyclization, and condensation with active methylene nitriles . These reactions are crucial for the functionalization of the core structure and the introduction of pharmacophoric elements that are essential for biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives, such as solubility, stability, and reactivity, are influenced by the substituents on the core structure. For instance, the introduction of a fluorine in place of a chlorine atom can affect the compound's activity and permeability . The crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, has been determined, providing valuable information on the three-dimensional arrangement of atoms and potential intermolecular interactions .
科学的研究の応用
Synthesis and Characterization
2-(3-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to a class of compounds that have been extensively studied for their synthesis and chemical properties. Various methods have been developed to synthesize [1,2,4]triazolo[1,5-c]pyrimidine derivatives and related compounds through reactions involving a variety of reagents. For instance, El-Agrody et al. (2001) synthesized a series of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones through reactions involving amino-dihydropyrimidine derivatives with different reagents, highlighting the versatility of these compounds in synthetic chemistry (El-Agrody et al., 2001). Additionally, the antimicrobial activity of some synthesized compounds was evaluated, indicating potential biological applications.
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of triazolopyrimidine derivatives have been a subject of research, suggesting their potential in pharmaceutical applications. Gilava et al. (2020) reported on the synthesis and biological activity evaluation of a series of triazolopyrimidines, highlighting their antimicrobial and antioxidant potentials. This study emphasizes the importance of structural modifications to enhance biological activity, demonstrating the relevance of these compounds in developing new therapeutic agents (Gilava et al., 2020).
Supramolecular Chemistry
In supramolecular chemistry, triazolopyrimidine derivatives have been explored for their ability to form complex structures through hydrogen bonding. Fonari et al. (2004) synthesized two novel pyrimidine derivatives and investigated their co-crystallization with diaza-18-crown-6, resulting in the formation of 2D and 3D networks. This research illustrates the potential of triazolopyrimidine derivatives in the design of new materials with specific structural and functional properties (Fonari et al., 2004).
Anticancer Activities
The exploration of triazolopyrimidines in anticancer research has revealed their potential as tubulin polymerization agents. Zhang et al. (2007) developed a series of 4-chloro-2-cyanoamino-6-fluoroalkylamino-5-phenylpyrimidines, demonstrating potent anticancer activity through a unique mechanism of tubulin inhibition. This study highlights the importance of structural optimization in enhancing the therapeutic potential of triazolopyrimidine derivatives (Zhang et al., 2007).
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in the inhibition of CDK2, leading to a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, within the cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM . The compound’s action results in significant alterations in cell cycle progression and induces apoptosis within the cells .
将来の方向性
特性
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-11-15(17(21)26)16(12-6-3-2-4-7-12)25-19(22-11)23-18(24-25)13-8-5-9-14(20)10-13/h2-10,16H,1H3,(H2,21,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSCVDZIYJAUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

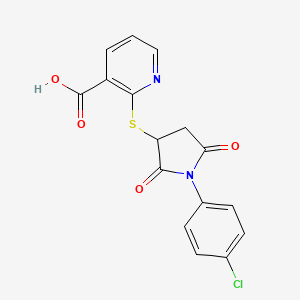
![2-(4-chlorophenoxy)-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B3012816.png)

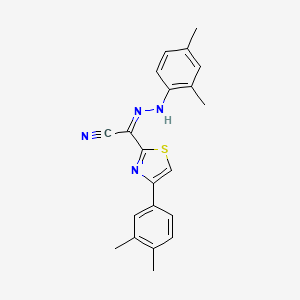
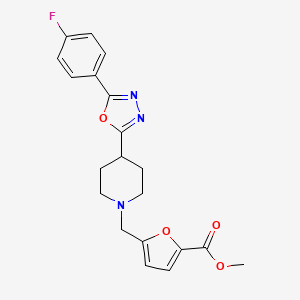
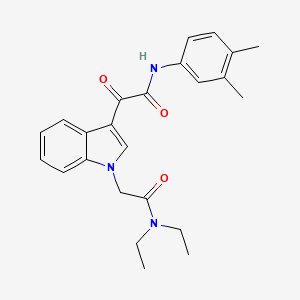
![2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3012825.png)

![6-Isopropyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3012828.png)

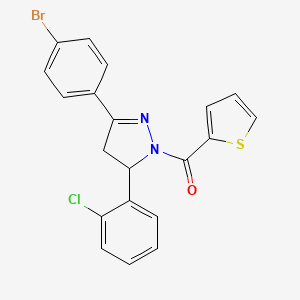
![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3012833.png)
![4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B3012834.png)
![N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3012835.png)